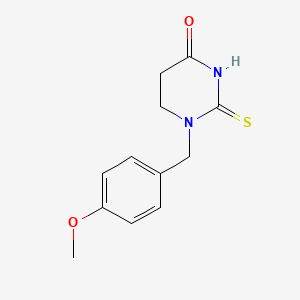
3-(4-Methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety attached to a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of the 4-methoxybenzo[d]thiazole intermediate. This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of a base to form 2-phenylquinazolin-4(3H)-one.
Coupling Reaction: The final step involves the coupling of the 4-methoxybenzo[d]thiazole intermediate with the 2-phenylquinazolin-4(3H)-one core under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy group in the benzo[d]thiazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Applications De Recherche Scientifique
3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It is used in assays to investigate its effects on various biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is tested in preclinical studies to evaluate its efficacy and safety.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and pharmaceuticals. It is also employed in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzo[d]thiazole: A simpler analog with similar structural features but lacking the quinazolinone core.
2-Phenylquinazolin-4(3H)-one: A compound with the quinazolinone core but without the benzo[d]thiazole moiety.
Benzo[d]thiazole-2-thiol: A related compound with a thiol group instead of the methoxy group.
Uniqueness
3-(4-Methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is unique due to the combination of the benzo[d]thiazole and quinazolinone moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its unique structure allows for specific interactions with molecular targets, leading to potential therapeutic applications that are not achievable with simpler analogs.
Propriétés
Numéro CAS |
918154-61-7 |
|---|---|
Formule moléculaire |
C22H15N3O2S |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
3-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3O2S/c1-27-17-12-7-13-18-19(17)24-22(28-18)25-20(14-8-3-2-4-9-14)23-16-11-6-5-10-15(16)21(25)26/h2-13H,1H3 |
Clé InChI |
VCXQZJPMKFYJGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



